molecular formula C8H5BrF3NO3 B2809852 1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene CAS No. 951231-87-1

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B2809852
CAS No.: 951231-87-1
M. Wt: 300.031
InChI Key: ZQFYMNIMOATSOG-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3NO3. It is a derivative of benzene, featuring bromine, methoxy, nitro, and trifluoromethyl substituents.

Preparation Methods

The synthesis of 1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of bromine to the benzene ring.

    Methoxylation: Introduction of the methoxy group.

    Trifluoromethylation: Addition of the trifluoromethyl group.

Industrial production methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the methoxy group can donate electrons through resonance. The trifluoromethyl group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes .

Comparison with Similar Compounds

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

The presence of multiple functional groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

1-bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO3/c1-16-7-3-5(9)6(13(14)15)2-4(7)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFYMNIMOATSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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